(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a chemical compound with the molecular formula and a molecular weight of 250.25 g/mol. It is classified as a butanetetrol derivative featuring a quinoxaline moiety. The compound is recognized for its potential applications in biochemical research, particularly in proteomics. Its CAS number is 4711-06-2, and it is also referred to by its IUPAC name, (1R,2S,3R)-1-(quinoxalin-2-yl)butane-1,2,3,4-tetraol .
The synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
The synthesis must be carefully controlled to maintain the integrity of the stereocenters and ensure high yields of the target compound.
The molecular structure of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol features multiple functional groups:
The SMILES notation for this compound is OC[C@@H](O)[C@@H](O)[C@H](O)C1=NC2=CC=CC=C2N=C1
, which describes its connectivity and stereochemistry in detail .
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in research and development.
The physical and chemical properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol include:
These properties are essential for practical applications in laboratory settings.
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has several scientific applications:
Understanding these applications helps researchers leverage this compound effectively within various scientific fields.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: